
Ureidoacrylic acid
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Overview
Description
Ureidoacrylic acid is the (Z)-3-ureido derivative of acrylic acid. It derives from an acrylic acid. It is a conjugate acid of a ureidoacrylate.
Chemical Reactions Analysis
General Reactions
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Formation : Ureidoacrylic acid can be formed through the RutA-catalyzed oxidative cleavage of uracil .
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Hydrolysis : this compound undergoes hydrolysis to produce 3-aminoacrylate, carbon dioxide, and ammonia .
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Conversion : In microbial metabolism, this compound is converted from uracil.
Reactions with Enzymes
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Ureidoacrylate amidohydrolase can convert precursor compounds into ureidoacrylate.
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Ureidoacrylate can act as a substrate for various enzymes, influencing microbial growth and metabolism, particularly in nitrogen cycling pathways in bacteria.
Reactions with other compounds
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This compound can engage in hydrogen bonding with N, N-dimethylacrylamides (DMAA). The amide groups of DMAA can form hydrogen bonds with the carboxylic acid groups of acrylic acid .
Ureido Methacrylate Reactions
Ureido Methacrylate (UMA) is a monomer that can be used in emulsion polymerizations for interior and exterior paints, coatings, and adhesives . Copolymers of UMA can be prepared with acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, vinylpyrrolidone, and styrene . Ureido methacrylate is commercially prepared by transesterification of l-(2-hydroxyethyl)imidazoline-2-one and methyl methacrylate in the presence of a tin catalyst, most notably dibutyltin oxide .
Data Table: Related Compounds and Key Features
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C4H6N2O3 | Precursor to ureidoacrylate; contains an additional hydrogen atom. |
Peroxyureidoacrylate | C4H6N2O4 | An oxidized form of ureidoacrylate; involved in different metabolic pathways. |
Urea | CH4N2O | A simple amide compound; serves as a primary nitrogen source but lacks the acrylic structure. |
5-Aminolevulinic Acid | C5H9NO3 | Involved in heme synthesis; structurally distinct but shares nitrogen functionality. |
Properties
Molecular Formula |
C4H6N2O3 |
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Molecular Weight |
130.1 g/mol |
IUPAC Name |
(Z)-3-(carbamoylamino)prop-2-enoic acid |
InChI |
InChI=1S/C4H6N2O3/c5-4(9)6-2-1-3(7)8/h1-2H,(H,7,8)(H3,5,6,9)/b2-1- |
InChI Key |
JDSSVQWHYUVDDF-UPHRSURJSA-N |
SMILES |
C(=CNC(=O)N)C(=O)O |
Isomeric SMILES |
C(=C\NC(=O)N)\C(=O)O |
Canonical SMILES |
C(=CNC(=O)N)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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